1,3,7-Trimethyluric Acid-d9
Overview
Description
1,3,7-Trimethyluric acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS. 1,3,7-Trimethyluric acid is a derivative of uric acid and a metabolite of caffeine. It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4. 1,3,7-Trimethyluric acid (500 µM) scavenges hydroxyl radicals in a cell-free assay and inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes.
This compound is an isotope labelled analog of 1,3,7-Trimethyluric Acid. 1,3,7-Trimethyluric Acid is a caffeine derivative, and a methyl derivative of uric acid. Detected as a urine marker of caffeine consumption.
Mechanism of Action
Target of Action
The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
This compound is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.
Biochemical Pathways
The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into this compound by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .
Result of Action
At a concentration of 500 µM, this compound has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.
Biochemical Analysis
Biochemical Properties
1,3,7-Trimethyluric Acid-d9 interacts with several enzymes, proteins, and other biomolecules. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various enzymes and biomolecules. For instance, it is metabolized from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . This process involves binding interactions with the enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of caffeine. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes and their interactions with this compound could affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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